VHL-IN-15 is derived from a series of structure-guided design efforts aimed at optimizing ligands that bind to the von Hippel-Lindau protein. The classification of VHL-IN-15 falls under small-molecule inhibitors, specifically designed to enhance the activity of the von Hippel-Lindau protein, thereby promoting the degradation of hypoxia-inducible factors and other substrates involved in tumorigenesis .
The synthesis of VHL-IN-15 typically involves several key steps, utilizing various organic chemistry techniques. A unified five-step synthetic strategy has been reported for related ligands, which can be adapted for VHL-IN-15. The general approach includes:
The molecular structure of VHL-IN-15 features a complex arrangement that allows for effective binding to the von Hippel-Lindau protein. Key structural components include:
Crystallographic studies have provided insights into how these structural features interact with the target protein, confirming that VHL-IN-15 mimics natural substrates like hypoxia-inducible factor 1-alpha .
VHL-IN-15 undergoes several key chemical reactions during its synthesis:
These reactions are critical for achieving high purity and yield in the synthesis process .
The mechanism by which VHL-IN-15 exerts its effects involves binding to the von Hippel-Lindau protein and promoting its interaction with hypoxia-inducible factors. Upon binding:
This process is crucial for regulating cellular responses to hypoxia and preventing tumor growth by eliminating oncogenic factors .
VHL-IN-15 possesses several notable physical and chemical properties:
These properties are essential for determining its suitability in biological assays and therapeutic applications .
VHL-IN-15 has significant potential applications in cancer research and therapy:
The development of effective E3 ubiquitin ligase ligands represented a fundamental bottleneck in early targeted protein degradation (TPD) efforts. E3 ligases were historically classified as "undruggable" due to their lack of conventional ligand-binding pockets and reliance on protein-protein interactions (PPIs) for substrate recognition [7]. Initial attempts to recruit E3 ligases for proteolysis-targeting chimeras (PROTACs) utilized peptide-based ligands, such as the HIF-1α-derived CODD motif (ALAPYIP) that binds von Hippel-Lindau (VHL) protein. While these peptides demonstrated proof-of-concept, they suffered from poor cell permeability, metabolic instability, and limited synthetic tractability [7].
A transformative breakthrough occurred in 2012 with the structure-guided design of first-generation small-molecule VHL inhibitors (e.g., VH032). Researchers leveraged the critical hydroxyproline-binding pocket within VHL’s β-domain, mimicking the interaction of hydroxylated HIF-1α. Optimization of the central hydroxyproline core and its "left-hand side" capping group yielded VH032 with micromolar affinity (Kd ≈ 185 µM) [7] [1]. Subsequent medicinal chemistry campaigns focused on rigidifying the scaffold and optimizing hydrophobic interactions. This led to second-generation ligands like VH298, featuring a cyano-cyclopropyl capping group, which achieved sub-100 nM binding affinity (Kd ≈ 80-90 nM) – surpassing the affinity of the native HIF-1α peptide [7] [4]. These high-affinity, drug-like ligands (VH032, VH101, VH298) provided essential starting points for VHL-directed PROTACs, overcoming the limitations of peptide-based recruiters.
Table 1: Evolution of Key Small-Molecule VHL Ligands
Ligand Generation | Representative Compound | Key Structural Feature | Approx. Kd for VHL | Significance |
---|---|---|---|---|
First Generation | VH032 | Hydroxyproline core, imidazole capping | ~185 µM | First small-molecule inhibitor, validated target |
Second Generation | VH298 | Hydroxyproline core, cyano-cyclopropyl capping | ~80-90 nM | Sub-100 nM affinity, cell-active probe |
PROTAC-Optimized | VHL ligand of VHL-IN-15 | Modified linker attachment vector | Not specified | Enhanced metabolic stability for degradation applications |
VHL (pVHL) functions as the critical substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL). This multi-subunit complex comprises VHL bound to the adaptor proteins Elongin B and Elongin C (forming the VCB subcomplex), which in turn binds the scaffold protein Cullin 2 (CUL2), and the RING-domain protein Rbx1 that recruits ubiquitin-charged E2 enzymes [1] [7]. The primary canonical substrate of CRL2^VHL is the Hypoxia-Inducible Factor alpha subunit (HIF-1α, HIF-2α). Under normoxic conditions, HIF-α undergoes prolyl hydroxylation by Prolyl Hydroxylase Domain enzymes (PHDs), creating a molecular "degron" recognized by the β-domain of VHL. This triggers HIF-α polyubiquitination and rapid proteasomal degradation, suppressing angiogenesis and glycolysis [1] [2]. Loss of VHL function leads to constitutive HIF stabilization, a hallmark of VHL disease and clear cell Renal Cell Carcinoma (ccRCC) [2] [9].
Beyond HIF-α, VHL regulates numerous non-canonical (hypoxia-independent) substrates, revealing a broader functional scope. Key substrates include:
The structural basis for substrate recognition lies in the VCB complex. The VHL α-domain (residues 155-213) binds ElonginC via a helical SOCS/BC-box motif, while the β-domain (residues 63-154) contains the substrate-binding surface [1]. Tumor-derived VHL mutations cluster either in the α-domain (disrupting ElonginC binding and complex assembly) or the β-domain (impairing substrate recognition), underscoring the functional importance of both domains [1] [9]. This dual role – oxygen-dependent HIF regulation and oxygen-independent regulation of diverse substrates like AURKA and EGFR – highlights VHL's multifaceted function as a tumor suppressor and a versatile recruitable E3 ligase.
PROTACs are heterobifunctional molecules designed to co-opt the cellular ubiquitin-proteasome system (UPS) for selective degradation of target proteins. They consist of three elements: a ligand binding the Protein of Interest (POI), a ligand recruiting an E3 ubiquitin ligase (like VHL), and a chemical linker connecting them [3] [7]. The mechanism is catalytic and event-driven:
VHL-IN-15 exemplifies a PROTAC degrader utilizing a VHL ligand (typically derived from optimized ligands like VH032/VH298) as its E3-recruiting moiety. Its significance stems from several key advantages of VHL as a recruitable E3 ligase:
A critical challenge addressed in VHL-IN-15 development is metabolic stability. Traditional VHL ligands contain peptide-like bonds susceptible to cleavage by hepatic and extrahepatic prolyl endopeptidases, leading to a characteristic metabolite (~200 Da mass reduction). Strategies to mitigate this involve modifying the linker attachment point on the VHL ligand or incorporating structural elements (e.g., cyclization, steric hindrance, non-cleavable isosteres) to block protease access, thereby enhancing the stability of the VHL-PROTAC conjugate in in vitro assays and cellular systems [10].
Table 2: Key Features of VHL-Recruiting PROTACs like VHL-IN-15
Feature | Description | Impact on Degradation |
---|---|---|
Catalytic Mechanism | Event-driven; PROTAC recycled | Potent degradation achievable at sub-stoichiometric doses |
Ternary Complex | Stability dictated by POI-PROTAC, PROTAC-VHL, and crucially, POI-VHL protein-protein interactions | Determines efficiency & selectivity; weak POI affinity can be compensated by strong ternary interactions [3] |
Linker Optimization | Length, composition, and attachment points critically influence ternary complex formation and degradation efficiency | Requires empirical optimization for each POI-ligand pair |
Metabolic Stability | Susceptibility of VHL ligand to proteolysis (e.g., prolyl endopeptidases) is a key liability | Modified VHL ligands (like in VHL-IN-15) enhance in vitro stability [10] |
Selectivity | Often higher than parent POI ligand; driven by specific E3-POI interface requirements within ternary complex | Potential to degrade only a subset of proteins bound by the POI warhead [3] |
VHL-IN-15 represents the culmination of advancements in VHL ligand discovery, understanding of VHL biology within the UPS, and rational PROTAC design. By leveraging the catalytic mechanism and addressing metabolic limitations, VHL-IN-15 serves as a valuable chemical tool for inducing targeted protein degradation in research, expanding the scope of druggable targets, including those historically considered "undruggable" by conventional occupancy-driven inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7